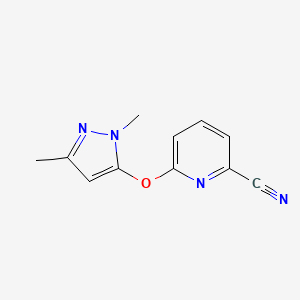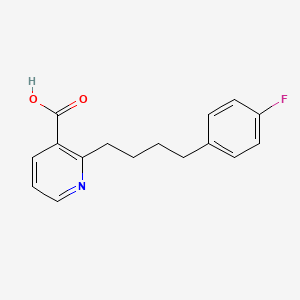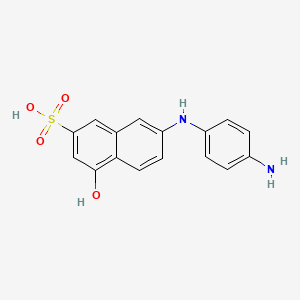![molecular formula C6H6ClN3O2 B8366153 (5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one](/img/structure/B8366153.png)
(5E)-5-[amino-(hydroxyamino)methylidene]-3-chloropyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N’,6-dihydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClN3O2 It is a derivative of nicotinic acid and contains both chloro and hydroxyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N’,6-dihydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like methanol or ethanol at elevated temperatures (around 75°C) for several hours. The resulting product is then purified using column chromatography .
Industrial Production Methods
While specific industrial production methods for 5-chloro-N’,6-dihydroxynicotinimidamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-chloro-N’,6-dihydroxynicotinimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro group or to convert the hydroxyl groups to hydrogen atoms.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
5-chloro-N’,6-dihydroxynicotinimidamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of agrochemicals or other specialty chemicals
Mécanisme D'action
The mechanism of action of 5-chloro-N’,6-dihydroxynicotinimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and hydroxyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-chloro-N-hydroxynicotinimidamide: A closely related compound with similar functional groups.
5-chloro-6-hydroxynicotinic acid: Another derivative of nicotinic acid with a hydroxyl group at the 6-position.
Uniqueness
5-chloro-N’,6-dihydroxynicotinimidamide is unique due to the presence of both chloro and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and agrochemicals.
Propriétés
Formule moléculaire |
C6H6ClN3O2 |
|---|---|
Poids moléculaire |
187.58 g/mol |
Nom IUPAC |
5-chloro-N'-hydroxy-6-oxo-1H-pyridine-3-carboximidamide |
InChI |
InChI=1S/C6H6ClN3O2/c7-4-1-3(5(8)10-12)2-9-6(4)11/h1-2,12H,(H2,8,10)(H,9,11) |
Clé InChI |
NTWKNKXOJJHJNR-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC=C1C(=NO)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


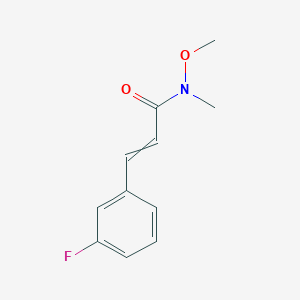
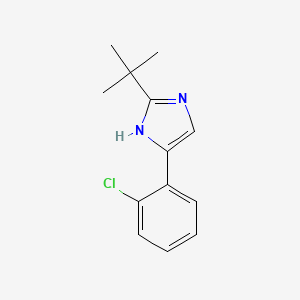

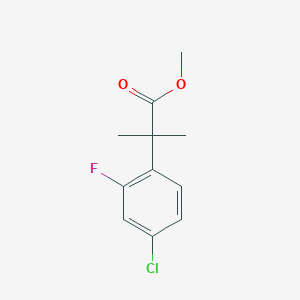
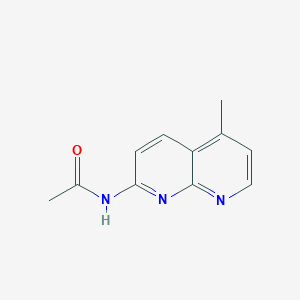

![8-chloro-1-methyl-6-phenyl-4H-imidazo[1,2-a][1,4]benzodiazepine](/img/structure/B8366099.png)
![4-(4-Methoxy-benzoyl)-[1,3']bipiperidinyl-2'-one](/img/structure/B8366111.png)
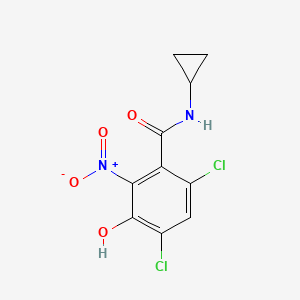
![2,5-bis[4-(4,5,6,7-tetrahydro-1H-1,3-diazepin-2-yl)phenyl]furan](/img/structure/B8366119.png)
